di-tert-Butylsilyl bis(trifluoromethanesulfonate)

Catalog No.
S752508
CAS No.
85272-31-7
M.F
C10H18F6O6S2Si
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-tert-Butylsilyl bis(trifluoromethanesulfonate)

CAS Number

85272-31-7

Product Name

di-tert-Butylsilyl bis(trifluoromethanesulfonate)

IUPAC Name

[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate

Molecular Formula

C10H18F6O6S2Si

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3

InChI Key

HUHKPYLEVGCJTG-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Protecting Group for Diols

One primary application of Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is as a protecting group for 1,2-, 1,3-, and 1,4-diols []. It reacts with these diols under mild conditions (0-50°C) to form the corresponding di-tert-butylsilylene derivatives in high yields (79-96%). This protection strategy is particularly advantageous because deprotection can be conveniently achieved using aqueous hydrofluoric acid in acetonitrile [].

An important feature of this protecting group is its ability to react with hindered alcohols, unlike di-tert-butyldichlorosilane, another common protecting group reagent []. This allows researchers to selectively protect a wider range of diols in their studies.

Furthermore, di-tert-butylsilylene derivatives formed from 1,2-diols exhibit distinct reactivity compared to those derived from 1,3- and 1,4-diols []. The 1,2-diol derivatives undergo rapid hydrolysis, while the others remain stable under various conditions. This selective reactivity can be exploited to achieve controlled manipulation of diols within a molecule.

Boekelheide Promoter

Di-tert-butylbis(trifluoromethanesulfonyloxy)silane also finds application as a Boekelheide promoter in organic synthesis []. The Boekelheide reaction facilitates the intramolecular cyclization of appropriately functionalized substrates to form pyrrolidines and piperidines. This reagent helps activate the reaction and improve the overall yield and efficiency of the cyclization process.

Here are some specific research examples where Di-tert-butylbis(trifluoromethanesulfonyloxy)silane has been employed:

  • Synthesis of N-homoceramides: In this study, the reagent served as a protecting group for a 1,3-diol functionality during the synthesis of N-homoceramides.
  • Selective α-Galactosylation: Researchers utilized this compound to achieve selective α-galactosylation in the synthesis of α-galactosyl ceramides.

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C10H18F6O6S2SiC_{10}H_{18}F_{6}O_{6}S_{2}Si and a molecular weight of 440.45 g/mol. It is known by several synonyms, including DTBS ditriflate and di-tert-butylsilyl ditriflate. This compound appears as a colorless to yellow liquid and is sensitive to heat, with a boiling point ranging from 73 to 75 °C at reduced pressure (0.35 mmHg) . It is primarily utilized as a protecting group reagent for 1,3-diols in organic synthesis, particularly in the synthesis of N-homoceramides and α-galactosyl ceramides .

DTBS-OTf is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Here are some safety points to consider:

  • Corrosivity: H314: Causes severe skin burns and eye damage [].
  • Flammability: H227: Combustible liquid [].
  • Metal Corrosion: H290: May be corrosive to metals [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling DTBS-OTf.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.
. The trifluoromethanesulfonate moieties facilitate the formation of stable silyl ethers, allowing for selective reactions without interference from hydroxyl groups. This property is particularly useful in multi-step syntheses where protection and deprotection strategies are employed .

In one notable application, it has been used in the stereoselective synthesis of UDP-2-(2-ketopropyl)galactose, showcasing its utility in complex carbohydrate chemistry .

While specific biological activities of di-tert-Butylsilyl bis(trifluoromethanesulfonate) are not extensively documented, its derivatives and related compounds have been studied for their potential roles in biological systems. For example, compounds that utilize this protecting group have been involved in synthesizing biologically relevant molecules such as glycosides and nucleotides, which may exhibit various biological activities .

The synthesis of di-tert-Butylsilyl bis(trifluoromethanesulfonate) typically involves the reaction of di-tert-butylsilyl chloride with trifluoromethanesulfonic acid or its derivatives. The process can be summarized as follows:

  • Starting Materials: Di-tert-butylsilyl chloride and trifluoromethanesulfonic acid.
  • Reaction Conditions: The reaction is usually carried out under controlled temperatures to prevent decomposition.
  • Product Isolation: The product is purified through distillation or chromatography to yield high-purity di-tert-Butylsilyl bis(trifluoromethanesulfonate) .

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) finds applications in various fields of organic chemistry:

  • Protecting Group Chemistry: It is predominantly used to protect hydroxyl groups during synthetic transformations.
  • Synthesis of Complex Molecules: It aids in the synthesis of complex carbohydrates and lipid molecules, particularly in glycosylation reactions .
  • Research and Development: This compound is primarily sold for research purposes, especially in academic and industrial laboratories focusing on organic synthesis .

Several compounds share structural similarities with di-tert-Butylsilyl bis(trifluoromethanesulfonate), including:

Compound NameMolecular FormulaUnique Features
Diethylsilyl bis(trifluoromethanesulfonate)C8H14F6O6S2SiUses less sterically hindered ethyl groups
Trimethylsilyl triflateC4H9F3O3SSimpler structure; widely used as an activating agent
Tert-butyldimethylsilyl chlorideC6H15ClOSiCommonly used protecting group for alcohols; less reactive than bis(trifluoromethanesulfonate)

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is unique due to its dual triflate functionality, which enhances its reactivity compared to similar compounds that possess only one reactive site or less steric hindrance. Its application as a protecting group for complex organic syntheses further distinguishes it within this class of compounds .

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS ditriflate) is systematically named bis(trifluoromethanesulfonato)-di-tert-butylsilane under IUPAC guidelines. Its molecular formula is $$ \text{C}{10}\text{H}{18}\text{F}6\text{O}6\text{S}2\text{Si} $$, with a molecular weight of 440.44 g/mol. The compound features a central silicon atom bonded to two tert-butyl groups ($$ \text{C}(\text{CH}3)3 $$) and two trifluoromethanesulfonate (triflate, $$ \text{OSO}2\text{CF}_3 $$) groups, forming a tetrahedral geometry.

Synonyms include:

  • Di-tert-butylsilyl ditriflate
  • DTBS ditriflate
  • Bis(trifluoromethanesulfonyloxy)di-tert-butylsilane.

Physically, it is a colorless to light yellow liquid with a density of 1.36 g/cm³ at 20°C and a flash point of 90°C. Its sensitivity to moisture necessitates storage under inert conditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular weight440.44 g/mol
Density (20°C)1.36 g/cm³
Boiling point73–75°C (0.35 mmHg)
Refractive index1.40

Historical Development and Discovery

The compound was first synthesized in 1982 by Corey and Hopkins, who reacted di-tert-butylchlorosilane with trifluoromethanesulfonic acid. This method yielded DTBS ditriflate in 71% efficiency after distillation. Its utility grew significantly in the 1990s, particularly in nucleoside chemistry. For example, Furusawa et al. (1990) demonstrated its ability to protect ribonucleosides at the 3′,5′-positions, mimicking 3′,5′-cyclic nucleotides.

Further advancements emerged in the 2000s, with applications in strained intermediate generation. Sorensen and colleagues (2020) highlighted its role in synthesizing cyclohexyne and 1,2-cyclohexadiene precursors, where DTBS ditriflate’s reactivity outperformed traditional silyl tosylates.

Significance in Organic Synthesis

DTBS ditriflate is prized for its dual functionality as a protecting group reagent and Lewis acid catalyst. Its unique properties include:

  • Selective 1,3-Diol Protection:
    DTBS ditriflate forms stable five-membered silaketal rings with 1,3-diols, enabling chemoselective protection in polyhydroxy compounds like carbohydrates. For instance, arabinose and xylose derivatives adopt rigid conformations when protected by DTBS groups, as shown by X-ray crystallography.

  • Nucleoside and Glycosylation Chemistry:
    The reagent facilitates the synthesis of modified nucleosides by protecting sugar moieties. In one study, uridine was selectively silylated at the 3′,5′-positions using DTBS ditriflate, achieving a 79.5% yield. It also enables α-selective galactosylation in ceramide synthesis, critical for immunological studies.

  • Strained Intermediate Generation:
    DTBS ditriflate’s triflate groups act as superior leaving groups in fluoride-mediated eliminations. This property is exploited to generate transient intermediates like cyclohexyne, which participate in [2+2] cycloadditions and Diels-Alder reactions.

Table 2: Comparison of Silylating Agents

ReagentSelectivityStabilityKey Applications
DTBS ditriflate1,3-diolsHighNucleoside protection
TBSCl (t-butyldimethylsilyl chloride)1,2-diolsModerateAlcohol protection
TBDPSCl (t-butyldiphenylsilyl chloride)Sterically hindered alcoholsVery highNatural product synthesis

The reagent’s compatibility with diverse reaction conditions—including oxidations (e.g., PDC in $$ \text{CH}2\text{Cl}2 $$) and tosylations—makes it indispensable in multi-step syntheses. Recent work by Sakamoto and Ito (2015) leveraged DTBS ditriflate to synthesize UDP-2-(2-ketopropyl)galactose, a key intermediate in glycosyltransferase studies.

Molecular Structure and Composition

di-tert-Butylsilyl bis(trifluoromethanesulfonate) is an organosilicon compound with the molecular formula C₁₀H₁₈F₆O₆S₂Si [1] [2] [3]. The molecule consists of a central silicon atom bonded to two tert-butyl groups and two trifluoromethanesulfonate groups [4] [5]. The molecular weight of this compound is 440.45 g/mol, with an exact mass of 440.021826 g/mol [1] [2] [6].

The structural framework features a tetrahedrally coordinated silicon center, where the bulky tert-butyl groups provide steric hindrance while the trifluoromethanesulfonate moieties serve as excellent leaving groups [1] [7]. The linear formula representation is (CF₃SO₃)₂Si[C(CH₃)₃]₂, clearly showing the symmetrical arrangement of the substituents around the silicon core [2] [8].

ComponentNumber of AtomsPercentage by Mass (%)
Carbon1027.27
Hydrogen184.12
Fluorine625.89
Oxygen621.80
Sulfur214.55
Silicon16.37
Tert-butyl groups2-
Trifluoromethanesulfonate groups2-

The presence of highly electronegative fluorine atoms in the trifluoromethanesulfonate groups creates a highly electrophilic silicon center, which is responsible for the compound's reactivity as a Lewis acid [1] [7]. The International Union of Pure and Applied Chemistry name for this compound is [ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate [5] [9].

Physical Characteristics

Appearance and Physical State

di-tert-Butylsilyl bis(trifluoromethanesulfonate) exists as a liquid at room temperature [10] [9]. The compound typically appears as a colorless to light yellow liquid, though some commercial preparations may exhibit a light brown-yellow coloration [2] [8] [11]. The liquid form is clear and maintains its physical state under standard laboratory conditions [11] [12].

The compound's appearance can vary slightly depending on purity and storage conditions, with higher purity samples generally appearing more colorless [2] [8]. The liquid nature of this compound at ambient temperature facilitates its use in various organic synthesis applications where precise volumetric measurements are required [10] [9].

Boiling Point and Density

The boiling point of di-tert-Butylsilyl bis(trifluoromethanesulfonate) has been consistently reported as 73-75°C at 0.35 mmHg [2] [7] [13]. This relatively low boiling point under reduced pressure conditions indicates moderate volatility and allows for purification through distillation techniques [7] [14].

The density of the compound at 25°C is 1.352 g/mL [13] [15], which is significantly higher than water due to the presence of heavy atoms including silicon, sulfur, and fluorine. Some sources report the specific gravity at 20/20°C as 1.36 [11] [10], which is consistent with the density measurements and confirms the compound's relatively high mass per unit volume.

PropertyValueReference
Boiling Point73-75°C (0.35 mmHg) [2] [7] [13]
Density (25°C)1.352 g/mL [13] [15]
Specific Gravity (20/20)1.36 [11] [10]

Refractive Index

The refractive index of di-tert-Butylsilyl bis(trifluoromethanesulfonate) at 20°C has been measured as n²⁰/D 1.398 [13] [15]. Some sources report slightly higher values, with measurements ranging from 1.398 to 1.413 [3] [11]. The Tokyo Chemical Industry specifications list the refractive index as 1.40 [11] [10].

These refractive index values are consistent with the molecular structure and density of the compound [13] [15]. The relatively high refractive index compared to simple hydrocarbons reflects the presence of multiple electronegative atoms and the polarizable silicon-oxygen bonds within the molecular structure [11] [10].

Solubility Properties

di-tert-Butylsilyl bis(trifluoromethanesulfonate) demonstrates excellent solubility in most common organic solvents [15] [16]. The compound is particularly soluble in dichloromethane, acetonitrile, and dimethylformamide, which are frequently employed as reaction media in synthetic applications [17] [10] [18].

The solubility characteristics are strongly influenced by the compound's molecular structure, with the organic tert-butyl groups providing compatibility with non-polar solvents while the polar trifluoromethanesulfonate groups enhance solubility in more polar organic media [15] [16]. This dual nature makes the compound versatile for use across a wide range of reaction conditions.

Solvent CategorySolubilityNotes
Common Organic SolventsSolubleGeneral solubility in most organic solvents [15] [16]
Moisture/WaterReacts rapidlyHydrolytic sensitivity rating: 8 [16] [19]
Protic SolventsReacts rapidlyHigh reactivity with protic solvents [16] [19]
DichloromethaneSolubleCommonly used reaction solvent [17] [10]
AcetonitrileSolubleUsed in deprotection reactions [7] [14]
DimethylformamideSolubleUsed in protection reactions [10] [18]

The compound exhibits extremely high reactivity toward water and protic solvents, with a hydrolytic sensitivity rating of 8, indicating rapid reaction with moisture, water, and protic solvents [16] [19]. This characteristic necessitates storage under inert atmospheric conditions and the use of rigorously dried solvents in synthetic applications [10] [19].

Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for characterizing di-tert-Butylsilyl bis(trifluoromethanesulfonate) [20] [21]. In ¹H Nuclear Magnetic Resonance spectra recorded in deuterated chloroform, the compound typically exhibits characteristic signals corresponding to the tert-butyl groups and the trifluoromethyl groups of the triflate moieties [18] [20].

The ¹H Nuclear Magnetic Resonance spectrum shows a singlet around 1.20-1.25 ppm corresponding to the tert-butyl protons, with the exact chemical shift depending on the solvent and temperature conditions [18] [20]. The presence of the highly electronegative trifluoromethanesulfonate groups influences the chemical environment of the silicon-bound tert-butyl groups, resulting in characteristic downfield shifts compared to simple tert-butylsilanes [20] [21].

¹³C Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with characteristic carbon signals for the tert-butyl carbons and the trifluoromethyl carbons of the triflate groups [20] [21]. The silicon coordination environment significantly affects the ¹³C chemical shifts of the directly bonded carbon atoms [18] [20].

¹⁹F Nuclear Magnetic Resonance spectroscopy is particularly valuable for this compound due to the presence of six equivalent fluorine atoms in the two trifluoromethanesulfonate groups [22] [23]. The ¹⁹F Nuclear Magnetic Resonance spectrum typically shows a sharp singlet corresponding to the CF₃ groups, with the chemical shift being highly sensitive to the coordination environment around the silicon center [23] [24].

Infrared spectroscopy reveals characteristic vibrational frequencies associated with the various functional groups present in the molecule [22] [23]. The compound exhibits strong absorptions corresponding to C-H stretching vibrations of the tert-butyl groups, as well as characteristic S=O stretching frequencies from the trifluoromethanesulfonate moieties [22] [23]. The Si-O stretching vibrations provide additional structural information and can be used to monitor the integrity of the silicon-triflate bonds [23] [24].

Chemical Reactivity Profile

Hydrolytic Sensitivity

di-tert-Butylsilyl bis(trifluoromethanesulfonate) exhibits extremely high hydrolytic sensitivity, classified with a sensitivity rating of 8 on standard scales, indicating rapid reaction with moisture, water, and protic solvents [16] [19]. This high reactivity toward water is attributed to the electrophilic nature of the silicon center, which readily undergoes nucleophilic attack by water molecules [19] [25].

The hydrolysis reaction proceeds through a mechanism involving nucleophilic substitution at the silicon center [25] [26]. Water molecules attack the silicon atom, leading to the displacement of trifluoromethanesulfonate groups and the formation of silanol intermediates [7] [14]. The reaction is highly exothermic and proceeds rapidly even at low temperatures [16] [19].

The hydrolytic instability necessitates stringent handling conditions, including storage under inert atmosphere and the use of anhydrous solvents in all synthetic applications [10] [19]. The compound must be protected from atmospheric moisture to maintain its integrity and reactivity [11] [10]. Even trace amounts of water can lead to significant decomposition, affecting both the purity and effectiveness of the reagent [16] [19].

Reaction ConditionReactivity LevelTime to Significant Reaction
Atmospheric moistureVery HighMinutes [16] [19]
Pure waterExtremely HighSeconds [16] [19]
Protic solventsVery HighMinutes [16] [19]
Dry conditionsStableHours to days [10] [19]

Thermal Stability

The thermal stability of di-tert-Butylsilyl bis(trifluoromethanesulfonate) is moderate under controlled conditions [27] [25]. The compound remains stable at room temperature when properly stored under inert atmosphere, but begins to show signs of decomposition when heated significantly above its boiling point [7] [14] [27].

At elevated temperatures, the compound undergoes thermal decomposition through multiple pathways [27] [25]. The primary decomposition route involves the breaking of silicon-oxygen bonds, leading to the elimination of trifluoromethanesulfonic acid and the formation of various silicon-containing fragments [7] [14]. The bulky tert-butyl groups provide some thermal protection to the silicon center, but prolonged heating above 100°C can lead to significant decomposition [27] [25].

The thermal decomposition is accelerated in the presence of moisture or protic solvents, where hydrolytic pathways compete with purely thermal processes [19] [27]. Under rigorously anhydrous conditions, the compound shows improved thermal stability, allowing for reactions to be conducted at moderately elevated temperatures for short periods [25] [26].

Temperature-dependent studies have shown that the compound maintains its structural integrity up to approximately 50-60°C for extended periods, making it suitable for most synthetic applications that require mild heating [27] [25]. Above this temperature range, the rate of decomposition increases significantly, limiting the utility of the compound in high-temperature synthetic procedures [7] [14] [27].

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Di-tert-butylsilyl bis(trifluoromethanesulfonate)

Dates

Last modified: 08-15-2023

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